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molecular formula C5H10N2O7P2 B000463 Zoledronic acid CAS No. 118072-93-8

Zoledronic acid

Cat. No. B000463
M. Wt: 272.09 g/mol
InChI Key: XRASPMIURGNCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07439385B2

Procedure details

The suspension of (1-imidazoyl)ethanoic acid (10.0 g) and phosphorous acid (19.5 g) in diphenyl ether (50 ml) was heated up to 70° C. for 1 hour. Phosphorous trichloride (20 ml) was slowly added to reaction mass at 70° C. temperature and maintained reaction temperature for another 6 hours. Reaction mass was cooled to 25° C. followed by addition of water (150 ml) and toluene (30 ml). Reaction mixture was again heated to 70° C. and charged charcoal in hazy biphasic solution, stirred, filtered through Hyflo bed, washed the bed with hot water (30 ml). Layers was separated from filtrate, aqueous layer was washed with toluene (20 ml) and combined organic layer was then back extracted with water (20 ml) and mixed with main aqueous layer. The water (140 ml) was distilled out from combined aqueous layer at atmospheric pressure in 2 hours and then refluxed the concentrated mass for 13 hours. Reaction mass was cooled to 25° C. followed by addition of methanol (50 ml) in 1 hours. The reaction mixture was stirred and again cooled to 0° C. followed filtration. The filtrate was washed with chilled 1:2 mixture (30 ml) of water and methanol and dried at 60° C. to get Zoledronic Acid.
Name
(1-imidazoyl)ethanoic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1(C(CC(O)=O)=O)[CH:5]=[CH:4][N:3]=[CH:2]1.[P:12]([OH:15])([OH:14])[OH:13].P(Cl)(Cl)Cl.C.C1([O:27][C:28]2[CH:33]=CC=CC=2)C=CC=CC=1>CO.C1(C)C=CC=CC=1.O>[CH:4]1[N:3]=[CH:2][N:1]([CH2:33][C:28]([P:12]([OH:15])([OH:14])=[O:13])([P:12]([OH:15])([OH:14])=[O:13])[OH:27])[CH:5]=1

Inputs

Step One
Name
(1-imidazoyl)ethanoic acid
Quantity
10 g
Type
reactant
Smiles
N1(C=NC=C1)C(=O)CC(=O)O
Name
Quantity
19.5 g
Type
reactant
Smiles
P(O)(O)O
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained
CUSTOM
Type
CUSTOM
Details
reaction temperature for another 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was again heated to 70° C.
FILTRATION
Type
FILTRATION
Details
filtered through Hyflo bed
WASH
Type
WASH
Details
washed the bed with hot water (30 ml)
CUSTOM
Type
CUSTOM
Details
Layers was separated from filtrate, aqueous layer
WASH
Type
WASH
Details
was washed with toluene (20 ml)
EXTRACTION
Type
EXTRACTION
Details
was then back extracted with water (20 ml)
ADDITION
Type
ADDITION
Details
mixed with main aqueous layer
DISTILLATION
Type
DISTILLATION
Details
The water (140 ml) was distilled out
CUSTOM
Type
CUSTOM
Details
in 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed the concentrated mass for 13 hours
Duration
13 h
CUSTOM
Type
CUSTOM
Details
Reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 25° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
again cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
The filtrate was washed
TEMPERATURE
Type
TEMPERATURE
Details
with chilled 1:2 mixture (30 ml) of water and methanol
CUSTOM
Type
CUSTOM
Details
dried at 60° C.

Outcomes

Product
Name
Type
product
Smiles
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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